3-Phosphonopropionic acid
Overview
Description
2-Carboxyethylphosphonic acid is an organic compound belonging to the class of phosphonic acids. It is characterized by the presence of both a carboxylic acid group and a phosphonic acid group within its molecular structure.
Mechanism of Action
Target of Action
3-Phosphonopropionic acid, also known as 3-phosphonopropanoic acid, is a chemical compound that has been used in various applications. It’s known that phosphonates, in general, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
It’s known that the compound can interact with its targets through hydrogen bonds .
Biochemical Pathways
For instance, they are known to inhibit metabolic enzymes, affecting various biochemical pathways .
Result of Action
It’s known that the compound can passivate shallow point defects, which significantly impacts the stability of certain systems .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its targets through hydrogen bonds can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
3-Phosphonopropionic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as phosphatases and kinases, which are crucial for various cellular processes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. For instance, this compound has been used to functionalize phosphate glass surfaces, indicating its potential in modifying biomolecular interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain signaling molecules, leading to changes in cellular responses. For example, in perovskite solar cells, this compound interacts with halide perovskites through hydrogen bonds, resulting in enhanced stability and efficiency . This interaction highlights the compound’s potential to affect cellular processes by stabilizing specific molecular structures.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can form hydrogen bonds with target molecules, leading to changes in their conformation and activity. For instance, in the context of enzyme inhibition, this compound can bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This mechanism is crucial for understanding the compound’s role in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over extended periods. This degradation can lead to changes in its biochemical activity and long-term effects on cellular function. For example, in perovskite solar cells, the compound retains its efficiency after 1,000 hours of illumination, indicating its stability in certain applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or stabilizing molecular structures. At higher doses, it may induce toxic or adverse effects. For instance, studies on similar compounds have shown that high doses can lead to oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its conversion and utilization. The compound can be metabolized through pathways involving deamination and decarboxylation, leading to the production of intermediates such as 3-phosphonopyruvate and 2-phosphonoacetaldehyde . These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 2-carboxyethylphosphonic acid typically involves the reaction of phosphorous acid with acrylic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like hydrochloric acid, to facilitate the addition of the phosphonic acid group to the acrylic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Carboxyethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphonic acid compounds.
Substitution: The carboxylic acid group can participate in esterification reactions, forming esters with alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alcohols for esterification. Major products formed from these reactions include phosphonic acid esters and reduced phosphonic acid derivatives .
Scientific Research Applications
2-Carboxyethylphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Carboxyethylphosphonic acid can be compared with other phosphonic acids, such as:
Aminomethylphosphonic acid: Unlike 2-carboxyethylphosphonic acid, this compound contains an amino group, making it more suitable for applications in herbicides.
Phosphonoacetic acid: This compound has a similar structure but lacks the carboxylic acid group, limiting its applications in biocompatible materials.
The uniqueness of 2-carboxyethylphosphonic acid lies in its dual functional groups, which provide versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-phosphonopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P/c4-3(5)1-2-9(6,7)8/h1-2H2,(H,4,5)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSQHGCGGFVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064069 | |
Record name | 3-Phosphonopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propanoic acid, 3-phosphono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5962-42-5 | |
Record name | 3-Phosphonopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5962-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Phosphonopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-phosphono- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phosphonopropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phosphonopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHOSPHONOPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DM1R7808M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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